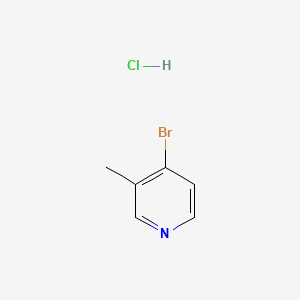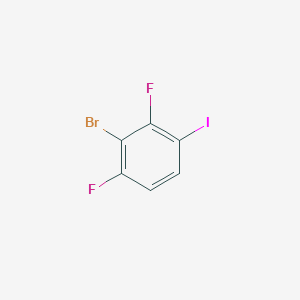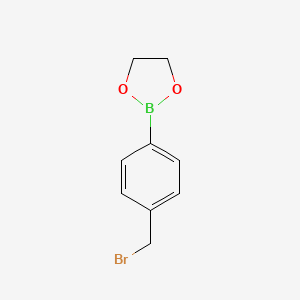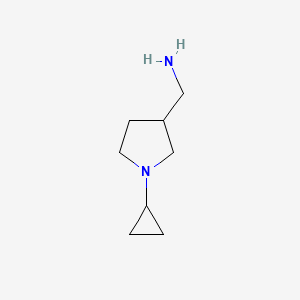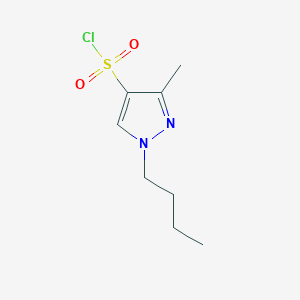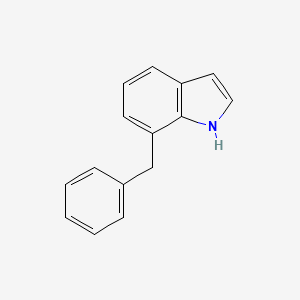
7-Benzyl-1H-indole
Vue d'ensemble
Description
7-Benzyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are a core structure in many bioactive molecules
Mécanisme D'action
Target of Action:
The primary targets of 7-Benzyl-1H-indole are specific receptors or enzymes within the biological system These targets play a crucial role in mediating the compound’s effectsWe can infer that it interacts with cellular components due to its diverse biological activities .
Mode of Action:
While the precise mode of action remains elusive, we can speculate based on the compound’s properties. This compound likely binds to specific receptors or enzymes, modulating their function. This interaction could lead to downstream signaling cascades, altered gene expression, or changes in cellular processes. For instance, its antiviral activity suggests interference with viral replication mechanisms
Biochemical Pathways:
The affected pathways may include signal transduction pathways, metabolic pathways, or cellular processes. For example:
- Antiviral Activity : this compound inhibits viral replication, possibly by disrupting viral enzymes or interfering with viral RNA/DNA synthesis .
- Anticancer Activity : The compound might influence cell cycle regulation or induce apoptosis in cancer cells .
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) can influence the compound’s efficacy and stability. For example:
Analyse Biochimique
Biochemical Properties
7-Benzyl-1H-indole plays a role in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the interaction .
Additionally, this compound has been shown to interact with certain receptor proteins, such as the serotonin receptor. This interaction can modulate the receptor’s activity, influencing downstream signaling pathways and cellular responses . The compound’s ability to form hydrogen bonds and hydrophobic interactions with these biomolecules underlies its biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In cancer cells, for instance, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. This is partly due to its impact on cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival .
Moreover, this compound can influence gene expression by acting as a ligand for nuclear receptors. This interaction can lead to changes in the transcription of genes involved in cellular metabolism, differentiation, and immune responses . The compound’s effects on cellular metabolism include alterations in the levels of key metabolites and the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding to specific sites on enzymes and receptors, leading to conformational changes that either inhibit or activate the target biomolecule . For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates .
Additionally, this compound can act as an agonist or antagonist for certain receptors, modulating their signaling pathways. This modulation can lead to changes in gene expression, as the activated receptors can translocate to the nucleus and influence transcriptional activity . The compound’s ability to form stable complexes with its targets is crucial for its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure.
In in vitro studies, prolonged exposure to this compound has been associated with sustained changes in gene expression and metabolic activity . In in vivo studies, the compound’s effects can be influenced by its pharmacokinetics, including absorption, distribution, metabolism, and excretion. Long-term exposure in animal models has revealed potential cumulative effects on organ function and overall health .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the Friedel-Crafts alkylation, where indole is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the palladium-catalyzed cross-coupling reaction between indole and benzyl halides .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Benzyl-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it to 7-benzylindoline.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a Lewis acid.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: 7-Benzylindoline.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
7-Benzyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparaison Avec Des Composés Similaires
- 1-Benzyl-1H-indole
- 2-Benzyl-1H-indole
- 3-Benzyl-1H-indole
- 4-Benzyl-1H-indole
Comparison: 7-Benzyl-1H-indole is unique due to the position of the benzyl group, which influences its chemical reactivity and biological activity. Compared to other benzyl-substituted indoles, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
7-benzyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGHHIWEDACLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600095 | |
| Record name | 7-Benzyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-78-4 | |
| Record name | 7-Benzyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


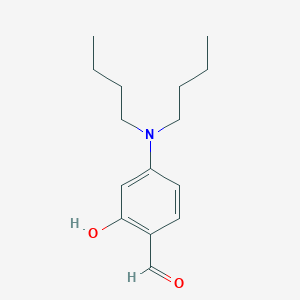
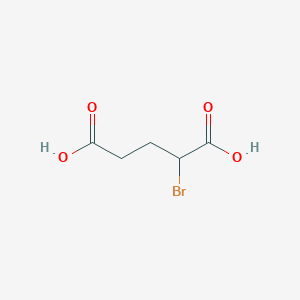
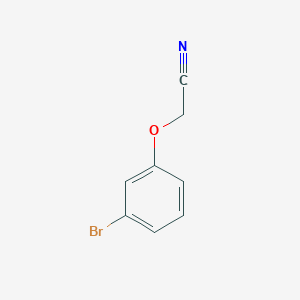

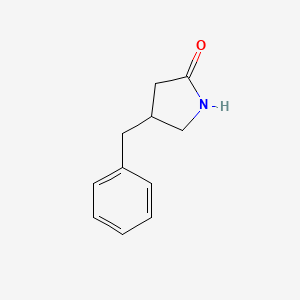
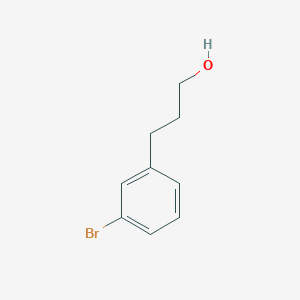

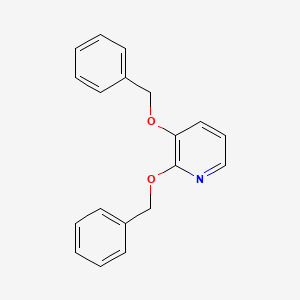
![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)
